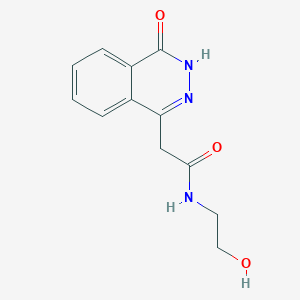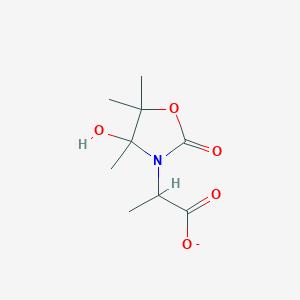
Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phthalazines, which can be further functionalized for specific applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of key enzymes involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine: The parent compound of METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE, known for its biological activities.
Methylphthalazine: A methylated derivative with similar properties.
Phthalazinone: Another derivative with a keto group, used in medicinal chemistry.
Uniqueness
METHYL 2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETATE stands out due to its unique ester functional group, which enhances its solubility and reactivity. This makes it a valuable compound for the development of new drugs and materials.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-8-9-5-3-4-6-10(9)12(16)14(13-8)7-11(15)17-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
MJLCBZCUPOOFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
![(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)

![5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)
![N'-{(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949205.png)


